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Compound Name: 6-methoxy DiPT (hydrochloride)

Cat. No.: B593382 Get Quote

Executive Summary
6-methoxy-DiPT (hydrochloride) is a positional isomer of the psychoactive tryptamine 5-MeO-

DiPT.[1][2] While structurally homologous to serotonin-modulating compounds, its specific

physicochemical profile—particularly the 6-position methoxy substitution—alters its lipophilicity

and crystal lattice energy compared to its 5-substituted counterparts.[1][2]

This guide provides a rigorous framework for characterizing the solubility and stability of 6-

methoxy-DiPT HCl.[1][2] It moves beyond basic product sheet data to establish ICH Q1A(R2)-

compliant protocols. The core finding suggests that while the hydrochloride salt form improves

handling, the bulky diisopropyl groups and methoxy substituent create significant aqueous

solubility constraints (approx. 0.3 mg/mL in PBS), necessitating precise organic co-solvent

strategies for biological assays.

Physicochemical Identity & Theoretical Basis[2]
Before initiating wet-lab protocols, the molecular behavior must be understood to predict

solubility and degradation pathways.[1][2]
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Property Specification Implication for Testing

Chemical Name
6-methoxy-N,N-

diisopropyltryptamine HCl

Indole core is oxidation-

sensitive.[1][2]

Formula C₁₇H₂₆N₂O[1][2][3][4][5] • HCl

Salt form implies ionic

dissociation in water, but

lipophilic tail resists solvation.

MW 310.9 g/mol
Moderate size; amenable to

LC-MS analysis.[1][2]

pKa (Calc) ~9.5 (Amine), ~16 (Indole NH)

Ionized at physiological pH

(7.4), enhancing solubility vs.

free base.

Key Risk Indole Oxidation

Light and air exposure can

lead to colored quinoidal

species.

The "Hydrophobic Shield" Effect
Unlike simple tryptamine, the two isopropyl groups on the nitrogen create a steric "hydrophobic

shield." Even as a hydrochloride salt, this molecule exhibits lower aqueous solubility than

expected because the hydration shell around the cation is disrupted by these bulky non-polar

groups. Experimental design must account for slow dissolution kinetics.

Solubility Profiling Protocols
Reliable solubility data is the bedrock of reproducible bioassays. We utilize the Thermodynamic

Equilibrium (Shake-Flask) method, the gold standard over kinetic (turbidimetric) methods.

Baseline Solubility Data (Reference)
Derived from analytical standard certificates (e.g., Cayman Chemical).
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Solvent Solubility Limit (Approx.) Usage Note

DMF ~30 mg/mL
High solubility; good for stock

solutions.[1][2]

DMSO ~20 mg/mL

Preferred for biological stocks

(cryopreservation compatible).

[2]

Ethanol ~5 mg/mL
Moderate; prone to

evaporation during handling.

PBS (pH 7.2) ~0.3 mg/mL

CRITICAL: Very low. Requires

co-solvent (e.g., 0.1% DMSO)

for aqueous buffers.

Experimental Protocol: Thermodynamic Solubility
Objective: Determine precise saturation point in variable pH buffers.

Workflow Diagram (Graphviz):

1. Preparation
Excess Solid + Solvent

2. Agitation
37°C / 24-48 hrs

 Equilibrium 3. Filtration
0.22 µm PVDF (Heated)

 Remove Solid 4. Dilution
Mobile Phase Match

 Prevent Crash-out 5. HPLC-UV/MS
Quant vs. Std Curve

 Quantification

Click to download full resolution via product page

Caption: Step-by-step thermodynamic solubility determination workflow ensuring saturation

equilibrium.

Step-by-Step Methodology:

Preparation: Weigh ~5 mg of 6-methoxy-DiPT HCl into a 4 mL amber glass vial (amber

protects from light).

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).
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Equilibration: Place in a shaking incubator at 25°C (or 37°C for physiological relevance) for

24 to 48 hours.

Why: Tryptamine salts can form supersaturated solutions or gels; long equilibration

ensures true thermodynamic solubility.[2]

Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter.

Tip: Pre-warm the filter to the incubation temperature to prevent precipitation inside the

filter membrane.

Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC-UV (280

nm). Calculate concentration using a standard curve prepared in DMSO.

Stability Testing Framework (ICH Q1A)
Tryptamines are notoriously unstable in solution, prone to oxidative deamination and

dimerization. This protocol defines a Forced Degradation Study to validate storage conditions

and identify degradation products.

Stress Conditions Matrix
Perform these tests on a 1 mg/mL solution (in water/acetonitrile) to identify "stability-indicating"

analytical parameters.
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Stressor Condition Duration Mechanism Probed

Acid Hydrolysis 0.1 N HCl, 60°C 4–24 Hours

Amide/Ester cleavage

(unlikely here), ether

stability.[1][2]

Base Hydrolysis 0.1 N NaOH, 60°C 4–24 Hours
Deamination risk; free

base precipitation.

Oxidation 3% H₂O₂, RT 1–4 Hours

High Risk: Indole

oxidation to N-

formylkynurenine or

dimers.[1]

Photolysis
UV/Vis Light (1.2M lux

hrs)
24 Hours

Indole radical

formation

(browning/discoloratio

n).[2]

Thermal 60°C (Solid State) 7 Days
Crystal lattice stability;

hygroscopicity check.

Degradation Pathway Visualization[2]

6-methoxy-DiPT HCl
(Parent)

Oxidation
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Caption: Primary degradation pathways for 6-substituted tryptamines under stress conditions.

[1][2]

Analytical Method (HPLC-UV/MS)
To monitor stability, the analytical method must separate the parent peak from degradants.[2]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

Mobile Phase A: 0.1% Formic Acid in Water.[2]

Mobile Phase B: Acetonitrile.[2]

Gradient: 5% B to 95% B over 10 minutes.

Detection:

UV: 280 nm (Indole absorption).[2][5]

MS: ESI+ Mode (Parent ion m/z ~275 [M+H]⁺).

Pass Criteria:

Mass Balance: The sum of the parent peak area + degradant peak areas should equal 95-

105% of the initial control area (correcting for response factors).

Purity Threshold: No single degradant >0.1% for pharmaceutical standards; >1% acceptable

for early research reagents.

Storage & Handling Recommendations
Based on the theoretical instability of the indole ring and the hygroscopic potential of HCl salts:

Solid State: Store at -20°C. Desiccate to prevent hydrolysis of the salt form which can lead to

"clumping" and acidity changes.

Solution State:

DMSO Stocks: Stable for ~3 months at -20°C.[2]
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Aqueous/PBS: Prepare fresh daily. The low solubility (0.3 mg/mL) creates a high risk of

precipitation upon freeze-thaw cycles.[2]

Light: Use amber vials exclusively. Wrap reaction vessels in foil during benchtop handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

2. 6-Meo-dipt | C17H26N2O | CID 15942804 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. caymanchem.com [caymanchem.com]

4. caymanchem.com [caymanchem.com]

5. cdn.caymanchem.com [cdn.caymanchem.com]

6. ICH Official web site : ICH [ich.org]

7. caymanchem.com [caymanchem.com]

To cite this document: BenchChem. [Technical Guide: 6-methoxy-DiPT (Hydrochloride)
Solubility & Stability Profiling[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593382#6-methoxy-dipt-hydrochloride-solubility-and-
stability-testing]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6-Meo-dipt
https://pubchem.ncbi.nlm.nih.gov/compound/6-Meo-dipt
https://www.ich.org/page/quality-guidelines
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://en.wikipedia.org/wiki/5-MeO-DiPT
https://www.caymanchem.com/product/27506/5-methoxy-dibt-(hydrochloride)
https://pubchem.ncbi.nlm.nih.gov/compound/6-Meo-dipt
https://en.wikipedia.org/wiki/5-MeO-DiPT
https://pubchem.ncbi.nlm.nih.gov/compound/6-Meo-dipt
https://www.caymanchem.com/product/18312/6-methoxy-dipt-(hydrochloride)
https://pubchem.ncbi.nlm.nih.gov/compound/6-Meo-dipt
https://pubchem.ncbi.nlm.nih.gov/compound/15942804
https://www.benchchem.com/product/b593382?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/5-MeO-DiPT
https://pubchem.ncbi.nlm.nih.gov/compound/6-Meo-dipt
https://www.caymanchem.com/product/18313/7-methoxy-dipt-(hydrochloride)
https://www.caymanchem.com/product/18312/6-methoxy-dipt-(hydrochloride)
https://cdn.caymanchem.com/cdn/insert/15697.pdf
https://www.ich.org/page/quality-guidelines
https://www.caymanchem.com/product/27506/5-methoxy-dibt-(hydrochloride)
https://www.benchchem.com/product/b593382#6-methoxy-dipt-hydrochloride-solubility-and-stability-testing
https://www.benchchem.com/product/b593382#6-methoxy-dipt-hydrochloride-solubility-and-stability-testing
https://www.benchchem.com/product/b593382#6-methoxy-dipt-hydrochloride-solubility-and-stability-testing
https://www.benchchem.com/product/b593382#6-methoxy-dipt-hydrochloride-solubility-and-stability-testing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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